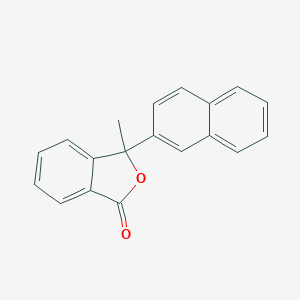
1,4-二乙酰氧基-2-丁炔
描述
Synthesis Analysis
The synthesis of 1,4-Diacetoxy-2-butyne and related derivatives involves several approaches. Microwave-assisted Cu(I)-catalyzed synthesis is utilized for generating unsymmetrical 1,4-diamino-2-butynes via cross-A3-coupling/decarboxylative coupling processes (Xianjun Xu et al., 2021). Additionally, the synthesis from 1,4-dichloro-2-butyne via 1,4-diazido-2-butyne and subsequent derivatization has been reported (T. Curran et al., 2005).
Molecular Structure Analysis
The molecular structure of derivatives like 1,4-diamino-2-butyne has been elucidated through techniques such as 1H NMR spectroscopy, indicating a C2-symmetric turn conformation supported by intramolecular hydrogen bonds (T. Curran et al., 2005). Raman spectrum investigation provides insights into the structural dynamics of 2-butyne-1,4-diol derivatives, highlighting the existence of cisoid and transoid forms (M. I. Batuev et al., 1960).
Chemical Reactions and Properties
Chemical reactions involving 1,4-Diacetoxy-2-butyne derivatives are diverse. The compound participates in reactions such as the Cu(I)-catalyzed A3-coupling/decarboxylative coupling for the synthesis of 1,4-diamino-2-butynes (H. Feng et al., 2012). Additionally, its derivatives have been explored for the synthesis of natural products or biologically interesting compounds, leveraging the conformational rigidity and chirality of the diacetal backbone (E. Lence et al., 2008).
Physical Properties Analysis
The physical properties of 1,4-Diacetoxy-2-butyne and its derivatives are closely tied to their molecular structure. For example, the synthesis and properties of 1,4-dichloro-2-butyne have been studied, including boiling point determination and UV property analysis (Ni Xian et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,4-Diacetoxy-2-butyne derivatives are characterized by their reactivity and the formation of complexes with metals. For instance, complexes of 1,4-dis(4-pyridyl)butadiyne with cobalt, nickel, and copper have been prepared, showcasing the solubility, spectral, and magnetic properties of these compounds (J. R. Allan et al., 1988).
科学研究应用
植物中二胺氧化酶的抑制
1,4-二氨基-2-丁炔作为豌豆子叶中二胺氧化酶的机制性抑制剂,导致酶活性的时间依赖性丧失。这种抑制通过凝胶过滤不能逆转,表明在研究植物生物化学和酶相互作用方面具有潜在应用(Peč & Frébort, 1992)。
药物发现与合成
1,4-二氨基-2-丁炔的双(氨基酸)衍生物呈C2对称转向构象,具有两个分子内氢键,为新药物发现和合成提供潜在机会(Curran, Marques, & Silva, 2005)。
酶失活机制
2-丁炔-1,4-二胺(DABI)通过结合酶活性位点中的必需亲核残基来失活酶,形成结合的吡咯并产生一个失活酶。这种机制对于理解酶抑制和酶抑制剂的开发至关重要(Frébort等,2000)。
氢化反应中的催化
在Raney®镍催化剂上选择性地将2-丁炔-1,4-二醇氢化为1,4-丁二醇,突显了1,4-二乙酰氧基-2-丁炔在催化过程中的潜力,特别是在重要化学中间体的生产中(Tanielyan et al., 2010)。
溶液中的化学行为
2-丁炔-1,4-二醇在溶液中的化学行为,特别是在锌电解过程中,尚未完全理解,表明有必要在这个领域进行进一步研究。这种二醇是一个含有单体、二聚体和可能三聚体的技术级产品(D'Amboise, Mathieu, & Piron, 1988)。
分子结构分析
对1,4-二氯-2-丁炔进行了分子结构研究,揭示了比四氯化碳更长的C-Cl距离以及C-C-Cl和C-Cl-Cl之间的特定角度(Kuchitsu, 1957)。
安全和危害
属性
IUPAC Name |
4-acetyloxybut-2-ynyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMIQVBDDNCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883697 | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diacetoxy-2-butyne | |
CAS RN |
1573-17-7 | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1573-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001573177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diacetoxy-2-butyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-2-yne-1,4-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Diacetoxy-2-butyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2RUC6Y44A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4-diacetoxy-2-butyne behave in reactions with organometallic reagents?
A1: 1,4-Diacetoxy-2-butyne reacts with alkyl heterocuprates to produce either 1-acetoxy-2-alkyl-2,3-butadienes or 2,3-dialkyl-1,3-butadienes, depending on the reaction conditions. While the exact mechanism remains unexplored, this reactivity highlights the versatility of 1,4-diacetoxy-2-butyne as a building block in organic synthesis.
Q2: What insights into reaction mechanisms involving 1,4-diacetoxy-2-butyne have been gained from kinetic studies?
A2: Research on the kinetics of ene-yne metathesis catalyzed by the Hoveyda-Grubbs catalyst revealed a distinct rate law when 1,4-diacetoxy-2-butyne was used as the internal alkyne substrate []. Specifically, unlike terminal alkynes, the reaction rate displayed a dependence on the concentration of 1,4-diacetoxy-2-butyne. This finding suggests a different reaction pathway for internal alkynes in this catalytic system, potentially involving the formation of a distinct ruthenium-alkyne complex.
Q3: Can 1,4-diacetoxy-2-butyne be used to study the selectivity of catalytic reactions?
A3: Yes, the distinct reactivity of 1,4-diacetoxy-2-butyne can be leveraged to probe the selectivity of catalysts. For instance, it was employed to investigate the ene-yne metathesis reaction catalyzed by the Hoveyda-Grubbs catalyst []. The observed difference in rate law compared to terminal alkynes highlights the catalyst's selectivity toward different alkyne substrates. This information is crucial for understanding the catalyst's mode of action and for designing more efficient and selective catalytic processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




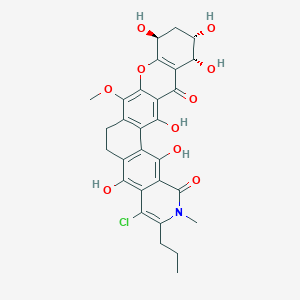
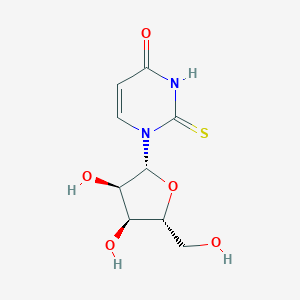
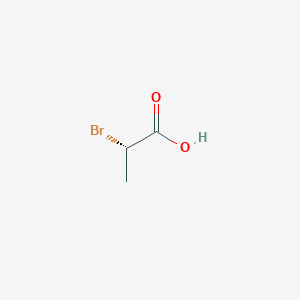
![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)

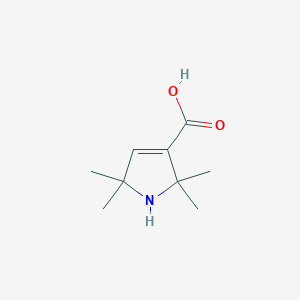
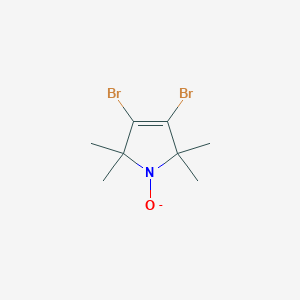
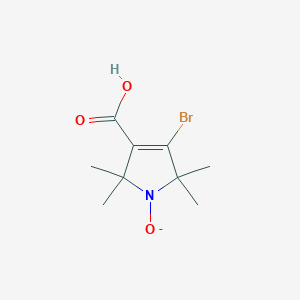
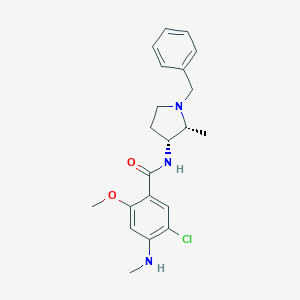


![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
